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Compound of Interest

Compound Name: Thulium sulfide (Tm2S3)

Cat. No.: B077983

For researchers, scientists, and drug development professionals, this in-depth technical guide
provides a comprehensive analysis of the crystal structure of the d-polymorph of Thulium(lll)
Sulfide (Tm2Ss). This document outlines the precise atomic arrangement, details the
experimental methodologies for its characterization, and presents all quantitative data in a
clear, tabular format.

Thulium sulfide (Tm2Ss) is a member of the rare-earth sesquisulfide family, which is gaining
attention for its potential applications in electronics and optoelectronics. A thorough
understanding of its crystal structure is paramount for predicting and tuning its physical and
chemical properties. The d-phase of Tm2Ss is a stable modification that crystallizes in a
monoclinic system.[1]

Crystal Structure of 6-Thulium Sulfide

The &-modification of thulium sesquisulfide, 6-Tm2Ss, has been definitively characterized
through single-crystal X-ray diffraction analysis.[2][3] It is isostructural with -Ho2Ss and
belongs to the centrosymmetric space group P21/m.[1][2][3]

The crystal structure is a complex three-dimensional framework. The thulium atoms in the
lattice exhibit two distinct coordination environments. Half of the Tm atoms are coordinated by
six sulfur atoms, forming distorted octahedra. The other half of the Tm atoms are coordinated
by seven sulfur atoms, creating monocapped trigonal prisms.[2][3] The sulfur atoms, in turn,
are coordinated by four or five thulium atoms. These coordination polyhedra (distorted
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octahedra and monocapped trigonal prisms) share edges, forming infinite columns that extend
along the b-axis of the monoclinic cell.[2][3]

Crystallographic Data

The fundamental crystallographic data for -Tm2Ss are summarized in the table below.

Parameter Value
Crystal System Monoclinic
Space Group P21/m

a (A 10.0626(14)
b (A) 3.9675(5)

c (A) 17.396(2)

B () 98.655(11)
Unit Cell Volume (A3) 686.60(16)
Z 6

Table 1: Crystallographic data for 6-Tm2Ss.[2][3]

Atomic Coordinates and Displacement Parameters

The precise positions of the thulium and sulfur atoms within the unit cell are crucial for a
complete understanding of the structure. The following table details the atomic coordinates and
equivalent isotropic displacement parameters for 8-TmzSs.
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Wyckoff

Atom Position X y z U(eq) [A?]
Tm1 2e 0.1248(1) 1/4 0.4912(1) 0.011(1)
Tm2 2e 0.2185(1) 1/4 0.1983(1) 0.012(1)
m3 2e 0.5291(1) 1/4 0.3394(1) 0.011(1)
s1 2e 0.0452(4) 1/4 0.3168(2) 0.013(1)
S2 2e 0.1798(4) 1/4 0.0199(2) 0.013(1)
s3 2e 0.3547(4) 1/4 0.4682(2) 0.014(1)
S4 2e 0.3891(4) 1/4 0.1382(2) 0.012(1)
S5 2e 0.6978(4) 1/4 0.2011(2) 0.013(1)

Table 2: Atomic coordinates and equivalent isotropic displacement parameters for 6-Tm2Ss. All
atoms occupy the Wyckoff position 2e (x, 1/4, z).[2][3]

Experimental Protocols

The determination of the crystal structure of -Tm2Ss involves two primary experimental
stages: the synthesis of high-quality single crystals and their subsequent analysis using X-ray
diffraction.

Synthesis of 8-Tm2Ss Single Crystals

High-quality single crystals of -Tm2Ss can be obtained as a by-product during the investigation
of the ternary Tm-Ni-S system.[2][3] A general approach for the synthesis of rare-earth
sesquisulfides involves high-temperature solid-state reactions.[1]

A reproducible method for obtaining single crystals is the flux growth method:

e Reactant Preparation: Stoichiometric amounts of high-purity thulium metal and elemental
sulfur are mixed with a suitable flux, such as potassium iodide (KI).

e Encapsulation: The mixture is placed in a quartz ampoule, which is then evacuated to a high
vacuum and sealed.
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o Heating Profile: The sealed ampoule is placed in a programmable furnace and heated slowly
to a temperature above the melting point of the flux (e.g., 850-1000 °C).

e Homogenization: The temperature is held for an extended period (e.g., 72-100 hours) to
ensure a homogeneous melt.

o Crystal Growth: The furnace is then cooled very slowly (e.g., 2-5 °C/hour) to a temperature
below the solidification point of Tm2Ss but above the melting point of the flux. This slow
cooling allows for the formation of well-defined single crystals.

« |solation: Once cooled to room temperature, the flux is dissolved using a suitable solvent
(e.g., deionized water or ethanol), and the 8-Tm2Ss single crystals are isolated.

Synthesis of §-Tm2Ss Single Crystals

Reactant Preparation Encapsulation Heating Homogenizat.ion Slow Cooling Crystal' Isolat‘{on
(Tm, S, Flux) (Evacuated Quartz Ampoule) (> Flux M.P.) (Extended Period) (Crystal Growth) (Flux Dissolution)
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A flowchart of the flux growth synthesis protocol for -Tm2Ss single crystals.

Single-Crystal X-ray Diffraction Analysis

The crystal structure of 8-Tm2Ss was determined using single-crystal X-ray diffraction. This
powerful analytical technique provides precise information about the three-dimensional
arrangement of atoms in a crystalline solid.

The general workflow for single-crystal XRD analysis is as follows:

o Crystal Selection and Mounting: A suitable single crystal of 8-Tm2Ss is carefully selected
under a microscope and mounted on a goniometer head.

o Data Collection: The mounted crystal is placed in an automated four-circle X-ray
diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction
pattern is collected by rotating the crystal and the detector.
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» Data Reduction: The raw diffraction data are processed to correct for various experimental
factors, such as background scattering, absorption, and Lorentz-polarization effects. This
step yields a set of indexed reflections with their corresponding intensities.

» Structure Solution: The processed data are used to solve the crystal structure. For 6-TmzSs,
direct methods can be employed to determine the initial positions of the atoms.

o Structure Refinement: The initial structural model is refined using a least-squares method,
typically the Rietveld refinement method for powder diffraction, but a similar principle is
applied for single-crystal data. This process optimizes the atomic coordinates, displacement
parameters, and other structural parameters to achieve the best possible fit between the
calculated and observed diffraction intensities.
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Single-Crystal XRD Workflow
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A schematic of the experimental workflow for single-crystal X-ray diffraction analysis.

Structural Relationships and Coordination

The coordination polyhedra of the thulium and sulfur atoms are the fundamental building blocks
of the 8-Tm2Ss crystal structure. The diagram below illustrates the coordination environments

and their connectivity.
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A diagram illustrating the coordination environments of Thulium and Sulfur in 3-Tm:2Ss.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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